3-bromo-6-oxo-3H-pyridine-4-carbaldehyde
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Overview
Description
3-Bromo-6-oxo-3H-pyridine-4-carbaldehyde is a heterocyclic compound with the molecular formula C6H4BrNO It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 3-position, an aldehyde group at the 4-position, and a keto group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-oxo-3H-pyridine-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the bromination of 3-pyridinecarboxaldehyde using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-oxo-3H-pyridine-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in dichloromethane.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of 3-substituted pyridine derivatives.
Oxidation: Formation of 3-bromo-6-oxo-3H-pyridine-4-carboxylic acid.
Reduction: Formation of 3-bromo-6-oxo-3H-pyridine-4-methanol.
Scientific Research Applications
3-Bromo-6-oxo-3H-pyridine-4-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-bromo-6-oxo-3H-pyridine-4-carbaldehyde depends on its specific application
Enzyme Inhibition: The aldehyde group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity.
Receptor Modulation: The compound can bind to receptor sites, altering their activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-pyridinecarboxaldehyde: Similar structure but lacks the keto group at the 6-position.
6-Bromo-3-pyridinecarboxaldehyde: Similar structure but lacks the keto group at the 6-position.
1H-Pyrazolo[3,4-b]pyridines: Different heterocyclic system but shares some structural similarities.
Uniqueness
3-Bromo-6-oxo-3H-pyridine-4-carbaldehyde is unique due to the presence of both the bromine atom and the keto group on the pyridine ring.
Properties
Molecular Formula |
C6H4BrNO2 |
---|---|
Molecular Weight |
202.01 g/mol |
IUPAC Name |
3-bromo-6-oxo-3H-pyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H4BrNO2/c7-5-2-8-6(10)1-4(5)3-9/h1-3,5H |
InChI Key |
MHLSTJOTJVXKIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)C=C(C1Br)C=O |
Origin of Product |
United States |
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